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molecular formula C11H12N2O2 B8608542 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one

5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B8608542
M. Wt: 204.22 g/mol
InChI Key: BMHMAEDSRHFCIW-UHFFFAOYSA-N
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Patent
US09051342B2

Procedure details

Ethyl[2-(4-isopropylbenzoyl)hydrazino]acetate (4.85 g, 19.4 mmol) is treated with phosphorus oxychloride (50 mL), heated to reflux for 3 h, and then poured onto ice. The precipitate is collected and washed thoroughly with water and dried in the air to furnish 5-(4-isopropylphenyl)-1,3,4-oxadiazol-2(3H)-one (2.30 g, 58%) MS (ES+): m/e 205.
Name
Ethyl[2-(4-isopropylbenzoyl)hydrazino]acetate
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][NH:6][NH:7][C:8](=[O:18])[C:9]1[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=1)C.P(Cl)(Cl)(Cl)=[O:21]>>[CH:15]([C:12]1[CH:13]=[CH:14][C:9]([C:8]2[O:18][C:5](=[O:21])[NH:6][N:7]=2)=[CH:10][CH:11]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Ethyl[2-(4-isopropylbenzoyl)hydrazino]acetate
Quantity
4.85 g
Type
reactant
Smiles
C(C)OC(CNNC(C1=CC=C(C=C1)C(C)C)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C1=NNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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